Methyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate is a fluorinated pyrrole derivative Pyrroles are a class of heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate typically involves the fluorination of a pyrrole precursor. One common method is the electrophilic fluorination of N-methylpyrrole using fluorine gas or xenon difluoride under controlled conditions . The reaction is carried out in an organic solvent such as chloroform, and the temperature is carefully regulated to prevent over-fluorination and polymerization of the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorine gas safely. The use of continuous flow reactors can enhance the efficiency and safety of the fluorination process, allowing for the production of large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce additional functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Methyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.
Industry: Utilized in the development of insecticides and other agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate depends on its specific application. For example, as an anti-inflammatory agent, it may inhibit specific enzymes or receptors involved in the inflammatory response. As a GnRH receptor antagonist, it binds to the receptor, preventing the natural ligand from activating it, thereby modulating hormonal pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both a fluorine atom and a methyl group on the pyrrole ring. This combination can enhance the compound’s stability and reactivity compared to other fluorinated pyrroles. The specific positioning of these substituents can also influence the compound’s biological activity and its interactions with molecular targets.
Properties
Molecular Formula |
C7H8FNO2 |
---|---|
Molecular Weight |
157.14 g/mol |
IUPAC Name |
methyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H8FNO2/c1-4-5(8)3-9-6(4)7(10)11-2/h3,9H,1-2H3 |
InChI Key |
RTCGDOKDMGPDIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC=C1F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.